molecular formula C18H18ClN3O3 B3510203 1-(4-Chlorophenyl)-3-[2-(morpholine-4-carbonyl)phenyl]urea

1-(4-Chlorophenyl)-3-[2-(morpholine-4-carbonyl)phenyl]urea

Cat. No.: B3510203
M. Wt: 359.8 g/mol
InChI Key: GFMOKFPARVXOLO-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-[2-(morpholine-4-carbonyl)phenyl]urea is a synthetic organic compound characterized by the presence of a chlorophenyl group and a morpholine-4-carbonyl group attached to a urea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-[2-(morpholine-4-carbonyl)phenyl]urea typically involves the reaction of 4-chlorophenyl isocyanate with 2-(morpholine-4-carbonyl)aniline. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process would include the precise control of reactant concentrations, temperature, and reaction time to achieve high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3-[2-(morpholine-4-carbonyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products Formed:

    Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea compounds with different functional groups replacing the chlorine atom.

Scientific Research Applications

1-(4-Chlorophenyl)-3-[2-(morpholine-4-carbonyl)phenyl]urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-[2-(morpholine-4-carbonyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-3-[2-(piperidine-4-carbonyl)phenyl]urea
  • 1-(4-Chlorophenyl)-3-[2-(pyrrolidine-4-carbonyl)phenyl]urea
  • 1-(4-Chlorophenyl)-3-[2-(morpholine-4-carbonyl)phenyl]thiourea

Comparison: 1-(4-Chlorophenyl)-3-[2-(morpholine-4-carbonyl)phenyl]urea is unique due to the presence of the morpholine-4-carbonyl group, which imparts specific chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[2-(morpholine-4-carbonyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3/c19-13-5-7-14(8-6-13)20-18(24)21-16-4-2-1-3-15(16)17(23)22-9-11-25-12-10-22/h1-8H,9-12H2,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFMOKFPARVXOLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=CC=C2NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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